molecular formula C6H7BrO2 B14251051 2-(Bromomethylidene)pent-4-enoic acid CAS No. 502148-84-7

2-(Bromomethylidene)pent-4-enoic acid

Cat. No.: B14251051
CAS No.: 502148-84-7
M. Wt: 191.02 g/mol
InChI Key: AGFQCAFZYWMVIH-UHFFFAOYSA-N
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Description

2-(Bromomethylidene)pent-4-enoic acid is an organic compound with the molecular formula C6H7BrO2 It is a derivative of pentenoic acid, characterized by the presence of a bromomethylidene group attached to the fourth carbon of the pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethylidene)pent-4-enoic acid typically involves the bromination of pent-4-enoic acid. One common method includes the use of bromine in the presence of a solvent such as methanol. The reaction is carried out at low temperatures to control the exothermic nature of the bromination process. The general reaction scheme is as follows:

    Bromination of Pent-4-enoic Acid:

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethylidene)pent-4-enoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the bromomethylidene group can yield different reduced forms of the compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethylidene group under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

2-(Bromomethylidene)pent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethylidene)pent-4-enoic acid involves its interaction with various molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including fatty acid oxidation and gluconeogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethylidene)pent-4-enoic acid is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in various fields.

Properties

CAS No.

502148-84-7

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

2-(bromomethylidene)pent-4-enoic acid

InChI

InChI=1S/C6H7BrO2/c1-2-3-5(4-7)6(8)9/h2,4H,1,3H2,(H,8,9)

InChI Key

AGFQCAFZYWMVIH-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=CBr)C(=O)O

Origin of Product

United States

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